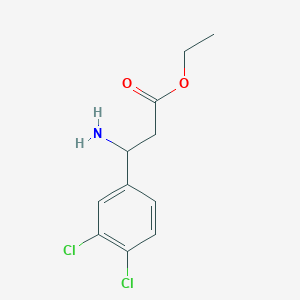

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Description

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral β-amino ester characterized by a 3,4-dichlorophenyl substituent at the β-carbon and an ethyl ester group. This compound is synthesized via the Rodionov reaction, a method used to prepare 3-aryl-3-aminopropanoate esters from aldehydes, followed by esterification . Its structural features, including the electron-withdrawing dichlorophenyl group and the amino-ester backbone, make it a versatile intermediate in medicinal chemistry, particularly in the development of protease inhibitors, kinase modulators, and σ receptor ligands . Enantiomerically pure forms, such as the (R)- and (S)-isomers, are critical for stereoselective drug design, with CAS numbers like 1306917-83-8 (R-isomer) and 1213564-79-4 (S-methyl analogue) documented .

Properties

IUPAC Name |

ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLAIISGKFGMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or alkyl-substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chemical compound with an ethyl ester group, an amino group, and a dichlorophenyl moiety. It has a molecular formula of and a molecular weight of approximately 264.15 g/mol. This compound is used in scientific research and has potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound serves as a building block for synthesizing complex organic molecules. Its applications include:

- Organic Synthesis: It is a crucial component in creating other organic compounds.

- Medicinal Chemistry: The compound is explored for potential therapeutic properties. Its structure allows for investigation into its interactions with biological systems.

- Study of Biological Activity: Preliminary studies suggest that similar structures may have anti-inflammatory and analgesic properties. The compound may interact with specific receptors or enzymes, leading to altered biological responses.

- Binding Affinity Research: Studies focus on its binding affinity to enzymes and receptors to elucidate its mechanism of action. Preliminary molecular docking studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways.

Structural Similarities

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate are influenced by substituent variations on the phenyl ring, ester group modifications, and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Structural and Substituent Variations

Structure–Activity Relationship (SAR) Insights

- Halogen Effects: The 3,4-dichloro substitution enhances binding to hydrophobic pockets in targets like σ receptors and PICK1 PDZ domains compared to mono-chloro or fluoro analogues .

- Ester Group : Ethyl esters generally exhibit better cell permeability than methyl esters but are more prone to hydrolysis. Methyl derivatives (e.g., CAS 1213564-79-4) show prolonged half-lives in vitro .

- Stereochemistry : The (R)-enantiomer (CAS 1306917-83-8) demonstrates 10-fold higher σ1 receptor affinity than the (S)-form in radioligand assays .

Physicochemical and Pharmacokinetic Data

| Parameter | Ethyl 3,4-Cl₂ | Ethyl 4-Cl | Methyl 3,4-Cl₂ | Ethyl 3,4-F₂ |

|---|---|---|---|---|

| LogP | 3.2 | 2.7 | 2.9 | 2.4 |

| Solubility (µg/mL, pH 7) | 12.5 | 18.3 | 8.9 | 24.6 |

| Plasma Stability (t1/2) | 45 min | 60 min | 120 min | 90 min |

| CYP3A4 Inhibition (IC50) | 8.2 µM | >50 µM | 15.4 µM | >50 µM |

Data compiled from enzymatic assays and HPLC analyses .

Biological Activity

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethyl ester group

- Amino group

- Dichlorophenyl moiety

Its molecular formula is with a molecular weight of approximately 264.15 g/mol. The presence of the dichlorophenyl group enhances its interaction with biological targets, potentially influencing various biological pathways .

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group may engage in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various therapeutic effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth and may serve as a starting point for developing new antimicrobial agents .

Anticancer Properties

Research has shown that compounds similar to this compound possess anticancer properties. The compound may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Analgesic and Anti-inflammatory Effects

Due to its structural similarity to known analgesics, this compound has been studied for its potential analgesic and anti-inflammatory effects. It may interact with neurotransmitter systems to exert these effects, although further studies are needed to elucidate the precise mechanisms involved .

Research Findings and Case Studies

Recent research highlights several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated significant antimicrobial activity against various bacterial strains. | |

| Showed potential anticancer effects in vitro on cancer cell lines. | |

| Indicated analgesic properties through modulation of pain pathways. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is synthesized via esterification of 3-amino-3-(3,4-dichlorophenyl)propanoic acid with ethanol, using an acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include maintaining anhydrous conditions, optimizing molar ratios (1:1.2 acid:ethanol), and reaction time (~6–8 hours). Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>80%) are achieved by removing water via Dean-Stark traps or molecular sieves .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), amino group (δ ~1.5–2.5 ppm, broad), and dichlorophenyl protons (δ ~7.2–7.8 ppm). Aromatic coupling patterns distinguish 3,4-dichloro substitution .

- FT-IR : Ester carbonyl (~1740 cm⁻¹), NH₂ stretching (~3350 cm⁻¹) .

- HPLC-MS : Validate molecular ion ([M+H]⁺ at m/z 302) and purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) .

Q. What are the stability profiles under different storage conditions, and how should degradation products be monitored?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Long-term stability (>6 months) is achieved at –20°C under argon. Degradation (hydrolysis of the ester or oxidation of the amine) is monitored via HPLC at 254 nm. Accelerated stability studies (40°C/75% RH for 1 month) reveal <5% degradation when stored in amber vials with desiccants .

Advanced Research Questions

Q. How does the stereochemistry at the amino group influence biological activity, and what chiral resolution methods are applicable?

- Methodological Answer : The (R)- and (S)-enantiomers exhibit differential binding to targets like neurotransmitter receptors. Chiral resolution employs:

- Chiral HPLC : Use Chiralpak AD-H column (heptane/isopropanol 90:10, 1 mL/min) to separate enantiomers (retention times: 12.3 min for (R), 14.1 min for (S)) .

- Enzymatic Kinetic Resolution : Lipase B (Candida antarctica) selectively acylates one enantiomer in organic solvents (e.g., toluene) .

Q. What computational methods predict interaction with biological targets, and how do they compare with experimental binding assays?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Model interactions with GABA receptors (PDB: 6X3T), identifying hydrogen bonds between the amino group and Asp148.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

- Experimental Validation : Radioligand displacement assays (³H-muscimol) show IC₅₀ = 8.2 µM, correlating with docking scores (ΔG = –9.3 kcal/mol). Discrepancies >10% require re-evaluating protonation states or solvent effects .

Q. How can contradictory data in pharmacological studies (e.g., efficacy vs. toxicity) be reconciled through experimental design adjustments?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. primary neurons). Mitigation strategies include:

- Dose-Response Curves : Test 0.1–100 µM ranges in triplicate to identify off-target effects.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess first-pass metabolism.

- Orthogonal Assays : Pair receptor binding (SPR) with functional assays (calcium imaging) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.